

Methyl Cinnoline-5-carboxylate: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *Methyl cinnoline-5-carboxylate*

Cat. No.: *B13668695*

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Compound Identity & Core Data

Methyl cinnoline-5-carboxylate is a substituted cinnoline derivative characterized by a methyl ester group at the C5 position of the 1,2-diazanaphthalene ring system. While the parent acid is indexed, the methyl ester is often treated as a transient synthetic intermediate or a custom-manufactured building block in high-throughput screening libraries.

Parameter	Technical Specification
Chemical Name	Methyl cinnoline-5-carboxylate
Parent Acid CAS	1889940-89-9 (Cinnoline-5-carboxylic acid)
Ester CAS	Not widely indexed (Refer to Catalog ID: BD00743150 for sourcing)
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂
Molecular Weight	188.18 g/mol
SMILES	COC(=O)C1=CC=CC2=NN=CC=C12
Solubility	High in DMSO, DCM, MeOH; Low in Water
Appearance	Pale yellow to off-white solid (Typical of cinnoline esters)

Synthetic Methodologies

In drug development, the synthesis of **methyl cinnoline-5-carboxylate** is approached via two primary pathways: Direct Esterification (for small-scale derivatization) and Palladium-Catalyzed Carbonylation (for library synthesis from halo-precursors).

Method A: Pd-Catalyzed Carbonylation (The "MedChem" Route)

This method is preferred in industrial settings because it allows for the introduction of the ester moiety late in the synthesis, utilizing 5-bromocinnoline as a versatile precursor.

Reaction Logic: The reaction utilizes a Palladium(0) cycle to insert Carbon Monoxide (CO) into the Ar-Br bond, followed by nucleophilic attack by methanol. This avoids the harsh conditions of oxidation required to generate the carboxylic acid from a methyl precursor.

Protocol:

- Reagents: 5-Bromocinnoline (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 10 mol%), Triethylamine (2.0 eq), Methanol

(excess/solvent).

- Conditions: CO atmosphere (balloon or 5 bar pressure), 80°C, 12 hours.
- Step-by-Step:
 - Charge a pressure vessel with 5-bromocinnoline, Pd(OAc)₂, and dppf.
 - Add anhydrous Methanol (0.1 M concentration relative to substrate) and Triethylamine.
 - Purge the vessel with Nitrogen (3x), then charge with CO gas.
 - Heat to 80°C with vigorous stirring.
 - Workup: Cool to RT, vent CO (in a fume hood), filter through Celite to remove Pd black, and concentrate the filtrate.
 - Purification: Flash column chromatography (Hexanes/EtOAc gradient).

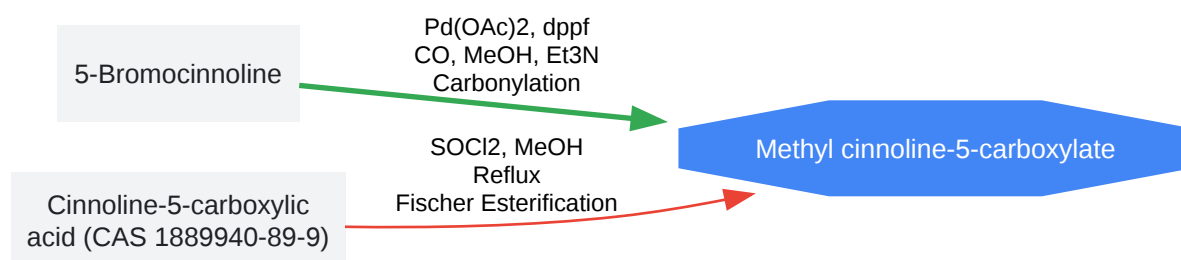
Method B: Acid Esterification (The "Standard" Route)

Used when Cinnoline-5-carboxylic acid (CAS 1889940-89-9) is available.

Protocol:

- Dissolve Cinnoline-5-carboxylic acid (1.0 eq) in anhydrous Methanol.
- Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise at 0°C.
- Reflux for 3 hours.
- Concentrate in vacuo to yield the hydrochloride salt or neutralize with NaHCO₃ for the free base.

Visualization: Synthetic Pathways



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Figure 1: Dual synthetic pathways for accessing **Methyl cinnoline-5-carboxylate**.

Chemical Properties & Reactivity Profile

The cinnoline core is electron-deficient due to the 1,2-diaza moiety. The addition of an electron-withdrawing ester at C5 further deactivates the ring toward electrophilic attack but activates it for specific nucleophilic transformations.

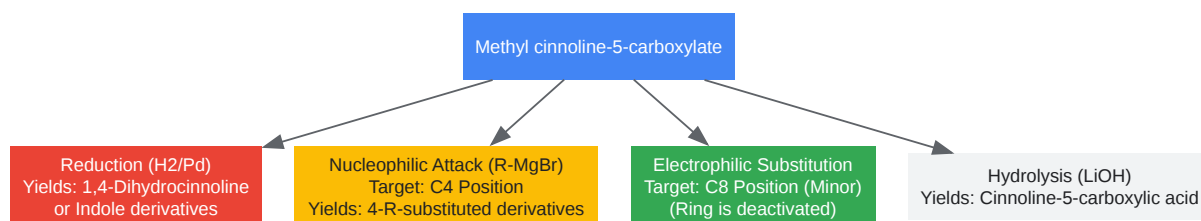
Electrophilic Aromatic Substitution (EAS)

- Nitration/Bromination: The C5-ester deactivates the benzenoid ring (C5-C8). Consequently, EAS is difficult and, if forced, will likely occur at the C8 position (least deactivated site on the benzenoid ring) or the C3 position of the pyridazine ring if conditions allow.
- Strategic Implication: Do not attempt to functionalize the C6 or C7 positions via standard EAS after the ester is installed.

Nucleophilic Attack & Reduction

- N1/N2 Reduction: The N=N bond is susceptible to reduction. Catalytic hydrogenation (H₂/Pd-C) can reduce the cinnoline to 1,4-dihydrocinnoline or, under vigorous conditions, cleave the N-N bond to yield indole derivatives (a common degradation pathway).
- C4-Attack: The C4 position is highly electrophilic. Grignard reagents or organolithiums often attack C4, leading to 4-substituted-1,4-dihydrocinnolines, which must be re-oxidized (e.g., with MnO₂) to restore aromaticity.

Visualization: Reactivity Map



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Figure 2: Reactivity profile highlighting the susceptibility of the C4 position and N-N bond.

Medicinal Chemistry Applications

Methyl cinnoline-5-carboxylate serves as a critical bioisostere for quinoline-5-carboxylates and isoquinoline-5-carboxylates.

- **Kinase Inhibition:** The N1/N2 atoms provide unique hydrogen bond acceptor vectors that differ from the single nitrogen in quinolines. This can improve selectivity in ATP-competitive kinase inhibitors by altering the water network within the binding pocket.
- **Solubility Enhancement:** The high polarity of the diazine ring typically confers better aqueous solubility compared to the corresponding naphthalene or quinoline analogs, improving the ADME profile of lead compounds.
- **Fragment-Based Discovery:** As a low-molecular-weight fragment (MW < 200), it is an ideal starting point for "Fragment Growing" strategies. The ester group provides a convenient handle for amidation to generate diverse libraries.

Safety & Handling Protocol

- **Hazard Identification:** Cinnolines are potential irritants. As a methyl ester, this compound may hydrolyze in vivo to release methanol and the parent acid.
- **Storage:** Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ester is stable, but the cinnoline ring can be light-sensitive over prolonged periods.

- Disposal: Treat as hazardous organic waste containing nitrogen. Do not mix with strong oxidizing agents (e.g., peroxides) due to the oxidizable N-N bond.

References

- Palladium-Catalyzed Carbonylation of Aryl Halides. Organic Chemistry Portal. A standard protocol for converting Ar-Br to Ar-COOME. Available at: [\[Link\]](#)
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